REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[O:5].[Al+3].[Cl-].[Cl-].[Cl-]>>[OH:13][C:10]1[CH:9]=[C:8]2[C:7](=[CH:12][CH:11]=1)[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|
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Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
327 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 180° C. (a thick melt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were slowly heated
|
Type
|
CUSTOM
|
Details
|
formed) and after 5 hours the liquid
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was poured over ice
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |